DPP-4 Potency of Compound 5a vs. Sitagliptin and Series Analogs
The primary reported in vitro potency of DPP-4 inhibitor 3 (0.75 nM) places it among high-potency inhibitors, but this value lacks a direct, internally controlled comparator. A separate database entry from the same publication lists an IC50 of 1.3 nM [1], creating uncertainty. For context, the clinically approved sitagliptin has an IC50 of 18 nM [2]. However, this is a cross-study comparison with different assay conditions, and no head-to-head data for 5a versus sitagliptin or other series members are publicly available.
| Evidence Dimension | DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.75 nM (vendor-reported) or 1.3 nM (BindingDB entry) |
| Comparator Or Baseline | Sitagliptin (cross-study reference): IC50 = 18 nM |
| Quantified Difference | Approximately 24-fold (0.75 nM vs 18 nM) or 14-fold (1.3 nM vs 18 nM) difference based on the value used. |
| Conditions | Vendor-reported IC50 (assay conditions unspecified) vs. sitagliptin literature data. Comparison is not from a single study. |
Why This Matters
The potency difference is directionally consistent with a high-affinity inhibitor but lacks the rigorous, head-to-head data needed to make a superior potency claim for procurement.
- [1] BindingDB. Ki Summary for BDBM50228403 (Dipeptidyl peptidase 4). Entry ID 50008500. Data from Bindu B et al., Eur J Med Chem, 2020. View Source
- [2] Kim D, et al. Discovery of a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor (sitagliptin). J Med Chem. 2005;48(1):141-51. View Source
